Sodium caproyl sarcosinate

Vue d'ensemble

Description

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine, an amino acid that occurs naturally in the body. It is commonly used in personal care products such as shampoos, toothpastes, and other cleansing products due to its mildness and effective foaming properties. This compound is known for its ability to reduce surface tension, making it an excellent cleansing agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium caproyl sarcosinate is synthesized through the reaction of caproyl chloride with N-methyl glycine (sarcosine). The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as:

Caproyl chloride+N-methyl glycine→Sodium caproyl sarcosinate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of caproyl sarcosinate. The product is purified through filtration and drying processes to obtain the final compound in either liquid or powder form.

Activité Biologique

Sodium caproyl sarcosinate, a fatty acyl sarcosinate, is recognized for its unique properties and applications in various biological contexts. This compound is derived from the reaction of sarcosine with caproic acid and is characterized by its surfactant properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

- Molecular Formula : C₁₃H₂₄NNaO₃

- Molecular Weight : 251.33 g/mol

- CAS Number : 44630262

This compound functions primarily as an anionic surfactant. Its biological activity can be attributed to several key mechanisms:

- Protein Denaturation : As an effective protein denaturant, this compound disrupts protein structures, facilitating cell lysis and the extraction of cellular components such as nucleic acids and proteins .

- Membrane Solubilization : It enhances the solubilization of membrane proteins, which is crucial for studies involving membrane dynamics and protein interactions .

- Antimicrobial Activity : Preliminary studies suggest that fatty acyl sarcosinates may exhibit antimicrobial properties, making them potential candidates for use in disinfectants and preservatives .

Applications in Biological Research

This compound has been employed in various biological applications:

- Cell Lysis : It is commonly used in protocols for lysing cells to isolate RNA and DNA. Its mild surfactant properties allow for effective lysis without excessive damage to nucleic acids .

- Protein Purification : The compound aids in the purification of membrane proteins, which are often difficult to isolate due to their hydrophobic nature .

- Cosmetic Formulations : Recent studies have explored its role in cosmetic products, particularly in facial cleansers, where it influences skin microbiome dynamics and lipid composition .

Study 1: Effects on Skin Microbiome

A recent study investigated the impact of sodium lauroyl sarcosinate (a closely related compound) on the human skin microbiome. The findings indicated that prolonged exposure led to significant changes in the prokaryotic microbial community structure, with an increase in certain bacteria such as Escherichia-Shigella and Acinetobacter. The study highlighted potential implications for skin health and product formulation strategies .

Study 2: Protein Extraction Efficiency

In a comparative analysis of various surfactants, this compound demonstrated superior efficiency in lysing Streptococcus mutans cells for DNA isolation. The study showed that it facilitated higher yields of chromosomal DNA compared to traditional lysis methods .

Toxicological Profile

The safety assessment of this compound indicates low toxicity levels. The oral LD50 values suggest a high tolerance in animal models, with values reported between 4.2 to 6.0 g/kg . Additionally, no significant adverse effects were observed during acute toxicity studies.

Summary Table of Biological Activities

Applications De Recherche Scientifique

Surfactant Properties

Sodium caproyl sarcosinate is recognized for its surfactant capabilities, which include:

- Emulsification: It helps stabilize emulsions in cosmetic formulations, enhancing texture and consistency.

- Foaming Agent: Its ability to generate stable foam makes it valuable in personal care products such as shampoos and body washes.

Case Study: Personal Care Products

Research indicates that this compound is used in formulations for shampoos and body washes due to its mildness and effectiveness as a foaming agent. A study demonstrated that incorporating this surfactant improved the sensory attributes of the product while maintaining skin compatibility .

Antimicrobial Properties

Emerging studies suggest that this compound may possess antibacterial properties. The mechanism appears to involve the disruption of bacterial cell membranes, which could be beneficial in formulating antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology explored the antimicrobial activity of this compound against various pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent in personal care and medical applications .

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated for its role as a drug delivery enhancer. Its surfactant properties can improve the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Formulation

Research has shown that this compound can enhance the solubility of certain active pharmaceutical ingredients (APIs). A formulation study demonstrated that incorporating this surfactant increased the dissolution rate of a poorly soluble drug by up to 50%, indicating its potential for improving oral bioavailability .

Industrial Applications

This compound also finds applications in various industrial sectors:

- Cleaning Agents: Its surfactant properties make it effective in formulating cleaning products for household and industrial use.

- Paints and Coatings: It can improve the stability and compatibility of paint formulations.

Case Study: Industrial Cleaning Products

A formulation analysis revealed that cleaning agents containing this compound exhibited superior grease-cutting abilities compared to traditional surfactants. This property makes it an attractive option for eco-friendly cleaning solutions .

Biodegradability and Environmental Impact

One of the significant advantages of this compound is its biodegradability, which aligns with increasing consumer demand for sustainable products. Studies indicate that this compound breaks down into non-toxic byproducts, minimizing environmental impact.

Table: Comparison of Surfactants

| Property | This compound | Traditional Surfactants |

|---|---|---|

| Biodegradability | High | Variable |

| Foaming Ability | Excellent | Good |

| Skin Compatibility | Mild | Often Irritating |

| Antimicrobial Activity | Present | Limited |

Propriétés

IUPAC Name |

sodium;2-[decanoyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXIWMVZOWQLIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

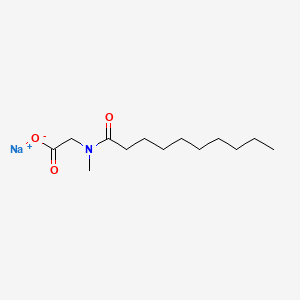

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184452 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-07-2 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.